methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate
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Overview
Description
Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate is an organic compound that features a benzoate ester linked to an imidazole ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methylsulfanyl)benzoate
- Methyl 3-fluoro-4-methyl-2-(methylsulfanyl)benzoate
- 1-methyl-1H-imidazole
Uniqueness
Methyl 3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoate is unique due to the combination of its benzoate ester, imidazole ring, and methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 3-(2-methylsulfanylimidazol-1-yl)benzoate |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)17-2/h3-8H,1-2H3 |
InChI Key |
UQCQOXGSAZOPSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CN=C2SC |
Origin of Product |
United States |
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